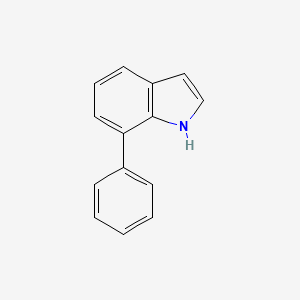

7-Phenyl-1H-indole

Übersicht

Beschreibung

7-Phenyl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. The indole ring system is one of the most abundant and important heterocycles in nature, found in a diverse array of biologically significant compounds

Wirkmechanismus

Target of Action

7-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit reactive oxygen species (ROS) and inflammation , which could be a potential mode of action for this compound.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Pharmacokinetics

The physicochemical properties, pharmacokinetic profiles, and drug-likeness of indole derivatives have been estimated using adme web tools .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . For instance, some indole derivatives have been reported to have antiviral activity, with inhibitory activity against influenza A and Coxsackie B4 virus .

Action Environment

It is known that the physiological features of indole compounds make them useful drug-like molecules . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

7-Phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit various signaling pathways, leading to changes in cell behavior and function . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to the accumulation of degradation products, which can have different biological activities compared to the parent compound. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the biological activity of this compound changes significantly with small variations in dosage. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, affecting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This method is widely used due to its efficiency and high yield.

Another method involves the cyclization of ortho-substituted anilines with appropriate reagents to form the indole ring . Modern techniques have also explored the use of transition metal-catalyzed reactions, such as rhodium carbene insertions and Cu(I)-catalyzed imine cyclizations, to synthesize indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its robustness and scalability. The use of microwave irradiation has been explored to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Phenyl-1H-indole undergoes various chemical reactions, including:

Oxidation: Indoles can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.

Reduction: Reduction of indoles can yield indolines, which are saturated derivatives of indoles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: Indolines.

Substitution: Halogenated, nitrated, and sulfonated indoles.

Wissenschaftliche Forschungsanwendungen

7-Phenyl-1H-indole has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound of the indole family, known for its presence in natural products like tryptophan.

2-Phenylindole: Similar structure with a phenyl group at the 2-position instead of the 7-position.

3-Phenylindole: Phenyl group at the 3-position, used in various synthetic applications.

Uniqueness of 7-Phenyl-1H-indole: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group can affect the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Biologische Aktivität

7-Phenyl-1H-indole is a member of the indole family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Its structural uniqueness allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, one study demonstrated that derivatives of indole, including this compound, showed selective cytotoxicity against various cancer cell lines. The effective concentrations required to reduce cell viability (EC50) were reported as follows:

| Cell Line | EC50 (µM) |

|---|---|

| LnCap | 38.725 |

| HepG2 | 70.02 |

| Caco-2 | 86.98 |

| Hek293 | 90.97 |

These findings suggest that this compound and its derivatives could serve as potential candidates for the development of novel anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of indole derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), revealing that certain derivatives exhibited bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC). Notably, one derivative demonstrated no toxicity towards mammalian cells while effectively inhibiting Mtb growth .

The Minimum Bactericidal Concentration (MBC) was found to be approximately twice the MIC, indicating strong potential for therapeutic applications in treating tuberculosis without cross-resistance with first-line drugs .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in the body:

- Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation—a key factor in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to inhibit ROS production, thereby reducing oxidative stress in cells.

- Cell Signaling Pathways : It influences gene expression and cellular metabolism by activating or inhibiting critical signaling pathways.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimycobacterial Activity : A study highlighted the synthesis and evaluation of various indole derivatives against Mtb, where one compound demonstrated significant bactericidal activity with minimal toxicity towards human cells .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of indole derivatives on cancer cell lines, revealing that certain compounds exhibited strong apoptotic effects alongside their cytotoxic properties .

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives, future research could focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity towards specific cancer types or pathogens.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying the observed biological activities to better understand how these compounds exert their effects.

Eigenschaften

IUPAC Name |

7-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDFMITVNDHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.